2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE
Overview
Description
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound that features a unique structure combining a cyclohexenone moiety, an amino group, and a cycloheptathiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a cyclohexenone derivative with an amino thiophene compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one: This compound shares a similar cyclohexenone moiety but differs in its overall structure and functional groups.
2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid: Another compound with a cyclohexenone core, but with different substituents and applications.
Uniqueness
2-[(3-OXO-1-CYCLOHEXENYL)AMINO]-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE is unique due to its combination of a cyclohexenone moiety with a cycloheptathiophene ring, providing distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[(3-oxocyclohexen-1-yl)amino]-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c17-10-14-13-7-2-1-3-8-15(13)20-16(14)18-11-5-4-6-12(19)9-11/h9,13,15,18H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHLGBJZAINWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)SC(=C2C#N)NC3=CC(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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